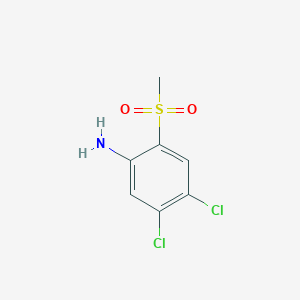

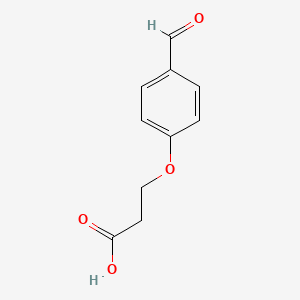

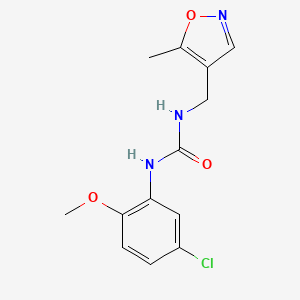

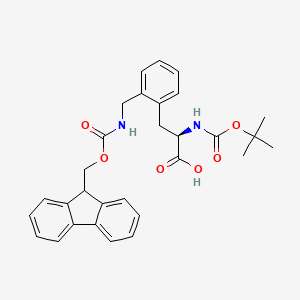

![molecular formula C7H3BrF3N3 B2892417 5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine CAS No. 2138403-88-8](/img/structure/B2892417.png)

5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine” is an organic compound that is used in diverse scientific research . It has a unique structure that offers potential applications in drug development, catalysis, and material science.

Synthesis Analysis

A common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton involves the oxidative cyclization of N-(2-pyridyl)amidines . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .Molecular Structure Analysis

The molecular formula of “this compound” is C7H3BrF3N3 . It contains a triazole ring, which is a five-membered aromatic azole chain with two carbon and three nitrogen atoms .Chemical Reactions Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines involves a variety of chemical reactions. For instance, 2-Aminopyridine and nitriles were used as starting compounds for the preparation of [1,2,4]triazolo[1,5-a]pyridines . The reaction can also be carried out in the presence of the heterogeneous catalyst CuOx–ZnO/Al2O3–TiO2 .Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for the synthesis of 1,2,4-triazolo[1,5-a]pyridines through processes that highlight the compound's utility in organic chemistry. For instance, a metal-free synthesis route via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation has been established, facilitating the construction of the triazolopyridine skeleton through oxidative N-N bond formation. This method is noted for its efficiency, short reaction time, and high yields (Zisheng Zheng et al., 2014). Additionally, the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines and their conversion to [1,5-c] analogues via ring rearrangement highlights the compound's versatility as a synthetic intermediate for further diversification (Caifei Tang et al., 2014).

Biological Applications

Significant research has explored the biological activity of triazolopyridine derivatives, including their antimicrobial and antifungal properties. For example, novel 1,2,3-triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids have been synthesized and evaluated against various bacterial and fungal strains, showing comparable or superior activity to standard drugs (A. Jha & T. Atchuta Ramarao, 2017). Another study focused on the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents, demonstrating the compound's utility in developing new therapeutic agents (J. Medwid et al., 1990).

Material Science and Other Applications

In material science, the compound's derivatives have been investigated for their optical properties and potential use in creating novel materials. Spectroscopic and density functional theory studies of 5-Bromo-2-(trifluoromethyl)pyridine, for example, have provided insights into its structural and electronic properties, which could inform its application in various technological domains (H. Vural & M. Kara, 2017).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit certain enzymes or receptors , suggesting potential targets for this compound.

Mode of Action

Based on the structure and properties of similar compounds , it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

Biochemical Pathways

Similar compounds have been found to affect various cellular processes , suggesting that this compound may also interact with multiple biochemical pathways.

Result of Action

Similar compounds have been found to exhibit cytotoxic activities against certain cancer cell lines , suggesting potential anticancer properties for this compound.

Action Environment

The action, efficacy, and stability of 5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine can be influenced by various environmental factors . For instance, it has been noted that similar compounds are sensitive to light and moisture, suggesting that the storage and handling conditions of this compound can significantly impact its stability and efficacy.

Safety and Hazards

The compound has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .

Properties

IUPAC Name |

5-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3N3/c8-5-1-4(7(9,10)11)2-6-12-3-13-14(5)6/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYJSQZUPDCQDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N2C1=NC=N2)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138403-88-8 |

Source

|

| Record name | 5-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxybenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid](/img/structure/B2892347.png)

![N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide](/img/structure/B2892350.png)